molecular formula C17H18N2O5S2 B14949762 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate

Cat. No.: B14949762
M. Wt: 394.5 g/mol
InChI Key: XNHDJDOCBPFSJU-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate is a complex organic compound that features a benzothiazole ring with a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can help in maintaining the precise temperature and pressure required for the reaction, thus optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonate ester group, converting it into a sulfonic acid derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The benzothiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Pharmaceutical research explores the use of this compound and its derivatives in developing new medications. Its ability to interact with biological molecules makes it a potential candidate for therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)thio]propanoic acid
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
  • 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate stands out due to its specific sulfonate ester group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties.

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C17H18N2O5S2/c1-12-7-8-15(13(2)11-12)26(22,23)24-10-9-18-17-14-5-3-4-6-16(14)25(20,21)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)

InChI Key

XNHDJDOCBPFSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2)C

Origin of Product

United States

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